![molecular formula C6H6F6NO3P B2353801 2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile CAS No. 1609326-76-2](/img/structure/B2353801.png)

2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

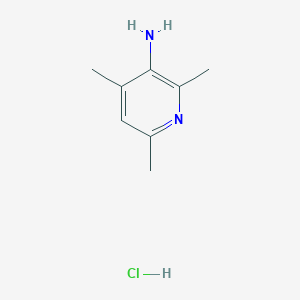

“2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile” is a complex organic compound. It is closely related to compounds like Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate and Methyl Bis(2,2,2-trifluoroethoxy)phosphorylacetate . These compounds are characterized by the presence of bis(2,2,2-trifluoroethoxy)phosphoryl group .

Molecular Structure Analysis

The molecular structure of related compounds like Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate and Methyl Bis(2,2,2-trifluoroethoxy)phosphorylacetate have been determined. They contain a phosphoryl group attached to two 2,2,2-trifluoroethoxy groups .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate have been analyzed . It has a molecular weight of 332.13 g/mol, a density of 1.5±0.1 g/cm3, and a boiling point of 246.6±40.0 °C at 760 mmHg .Scientific Research Applications

Preparation and Studies of Related Compounds

- Researchers have investigated compounds similar to 2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile, such as bis(2-chloroethoxy)dichlorotitanium(IV) and bis(2,2,2-trifluoroethoxy)dichlorotitanium(IV). These compounds have been characterized for their molecular structures and properties (Paul et al., 1977).

Synthesis of Phosphate Monoesters

- Bis[2-(trimethylsilyl)ethyl]N,N-dialkylphosphoramidites, which are structurally related to this compound, have been used for phosphorylating various organic compounds, leading to the synthesis of phosphate monoesters (Ross et al., 1995).

Electrochemical Applications

- Research has shown the use of trifluoroethoxy compounds in electrochemical reactions, such as the trifluoromethylation of acrylonitrile, demonstrating the compound's utility in organic synthesis (Dmowski et al., 1997).

High Voltage Electrochemical Capacitors

- Fluorinated compounds, including tris(2,2,2-trifluoroethyl) phosphite, have been studied for their role in improving the stability of electrochemical capacitors at higher voltages. This research indicates potential applications in energy storage technologies (Krause et al., 2021).

Synthesis of New Complexes

- The chemical behavior of compounds like bis(acetonitrile)dicarbonyl η5-indenyl molybdenum tetrafluoroborate, which is structurally related, has been explored for synthesizing new carbo- and hetero-cyclic compounds. This demonstrates its utility in complex organic synthesis (Baxter et al., 1989).

Catalytic Dehydrogenation of Alcohols

- Bis(bipyridine)copper(II)-induced activation of dioxygen in an acetonitrile solution has been studied for the catalytic transformation of alcohols to aldehydes or ketones, highlighting potential applications in catalysis (Liu et al., 1993).

Properties

IUPAC Name |

2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F6NO3P/c7-5(8,9)3-15-17(14,2-1-13)16-4-6(10,11)12/h2-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFATQZKORLMTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)P(=O)(OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F6NO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)